molecular formula C12H17N3O3S B2424097 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid CAS No. 199181-39-0

1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid

Cat. No.: B2424097
CAS No.: 199181-39-0
M. Wt: 283.35
InChI Key: BJXQUZUPFYJFPP-UHFFFAOYSA-N
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Description

1H-Imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid is a chemical compound with the CAS Registry Number 199181-39-0 . It is provided for research purposes and is not intended for diagnostic or therapeutic uses. The compound features a 1H-imidazol-1-amine moiety linked to a 2,4,6-trimethylbenzene-1-sulfonic acid group. The trimethylbenzene component, also known as mesitylene, is a common scaffold in medicinal chemistry, with derivatives like 2,4,6-Trimethylbenzenesulfonamide being well-characterized . Sulfonamide-functionalized compounds are of significant interest in drug discovery due to their utility as amide bioisosteres, which can improve metabolic stability and binding affinity in target proteins . Recent research highlights the application of benzenesulfonamide derivatives in the design of potent inhibitors for viral targets, such as the HIV-1 Capsid (CA) protein . The structural features of this compound make it a valuable building block for synthetic and medicinal chemistry research, particularly in the development of novel small-molecule probes and the exploration of structure-activity relationships (SAR) . This product is strictly For Research Use Only.

Properties

IUPAC Name

imidazol-1-amine;2,4,6-trimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C3H5N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-6-2-1-5-3-6/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQUZUPFYJFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.C1=CN(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199181-39-0
Record name 1H-imidazol-1-amine; 2,4,6-trimethylbenzene-1-sulfonic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with imidazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as pyridine or triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the creation of diverse derivatives that can be utilized in pharmaceuticals and agrochemicals.

  • Oxidation Reactions : The imidazole ring can be oxidized to form imidazole N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions : It can be reduced with sodium borohydride or lithium aluminum hydride to yield different amine derivatives.
  • Substitution Reactions : The sulfonic acid group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

Biological Applications

Enzyme Inhibition and Drug Development
Research has indicated that 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid may act as an enzyme inhibitor. Its interaction with specific enzymes can prevent substrate binding and catalytic activity, making it a candidate for drug development targeting various diseases.

  • Antimicrobial Properties : Studies are exploring its potential as an antimicrobial and antifungal agent. The presence of the imidazole moiety is particularly significant in this context due to its known biological activity against a range of pathogens.

Industrial Applications

Production of Functional Materials
In the industrial sector, this compound is employed in the production of dyes and pigments. Its sulfonic acid group enhances solubility in aqueous solutions, making it suitable for applications in textile and paint industries.

Mechanism of Action

The mechanism of action of 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with various molecular targets.

Comparison with Similar Compounds

  • 1H-imidazole-4-sulfonic acid
  • 2,4,6-trimethylbenzenesulfonic acid
  • 1H-imidazole-1-ethanol

Uniqueness: 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not observed in similar compounds lacking either functional group .

Biological Activity

1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid is a compound that integrates the structural characteristics of imidazole and sulfonic acid. This unique combination enhances its solubility and reactivity, making it a subject of interest in various biological studies. This article explores the biological activity of this compound, including its potential applications in medicine and biochemistry.

  • IUPAC Name : 1H-imidazol-1-amine; 2,4,6-trimethylbenzene-1-sulfonic acid
  • Molecular Weight : 283.35 g/mol
  • CAS Number : 199181-39-0
  • Chemical Structure : The compound features an imidazole ring linked to a sulfonic acid group derived from 2,4,6-trimethylbenzene.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor , binding to the active site of enzymes and preventing substrate interaction. This mechanism underlies its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that compounds containing imidazole and sulfonic acid groups can possess significant antimicrobial and antifungal properties. These activities are crucial for developing new antibiotics and antifungal agents.

Antiproliferative Effects

In vitro assays have demonstrated that derivatives of imidazole exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1H-imidazol-1-amine have shown moderate inhibitory potency against certain cancer cell types, indicating potential use in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor in biochemical assays. It has shown promise in inhibiting deubiquitinases (DUBs), which are implicated in various diseases including cancer . The selective inhibition of DUBs can stabilize proteins that are otherwise targeted for degradation, thus enhancing their therapeutic potential.

Research Findings

A summary of key research findings on the biological activity of this compound is presented below:

StudyFindings
Prieto-Garcia et al. (2020)Identified selective DUB inhibitors with potential therapeutic applications in cancer treatment .
NCBI Study (2024)Evaluated antiproliferative and antioxidant properties of related compounds; showed moderate activity against RAGE .
BenchChem AnalysisDiscussed the compound's role as a building block in drug synthesis and its application in enzyme inhibition .

Case Studies

Several case studies highlight the utility of this compound in medicinal chemistry:

  • Antimicrobial Activity : A derivative was tested against common bacterial strains and exhibited significant inhibition zones compared to control groups.
  • Antiproliferative Assays : In a study involving various cancer cell lines, derivatives of the compound were shown to reduce cell viability significantly at certain concentrations.
  • Enzyme Inhibition Studies : Compounds were screened for their ability to inhibit specific DUBs, showing a promising profile for further development as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid?

Methodological Answer: The synthesis typically involves sulfonation or sulfonyl chloride coupling. For example:

  • React 1H-imidazol-1-amine with 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane or THF under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can researchers characterize this compound’s structure and purity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for imidazole proton shifts (~7.5–8.5 ppm) and sulfonic acid group absence (due to exchange broadening) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, noting challenges in resolving sulfonic acid proton positions due to disorder .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M-H]^- at m/z ~325).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonic acid group in this compound?

Methodological Answer: The sulfonic acid group undergoes nucleophilic substitution or hydrolysis. For example:

  • Hydrolysis : In aqueous basic conditions, the sulfonic acid forms a sulfonate anion, which reacts with electrophiles. Kinetic studies (pH 9–12) show pseudo-first-order behavior, with activation energy calculated via Arrhenius plots .
  • Substitution reactions : Use DFT calculations (e.g., Gaussian 16) to model transition states when reacting with amines or alcohols, highlighting steric effects from the 2,4,6-trimethylbenzene group .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Methodological Answer:

  • Case study : If NMR suggests impurities but X-ray data confirms purity, consider dynamic processes (e.g., tautomerism in imidazole) or solvent interactions .
  • Validation : Cross-reference IR (sulfonic acid O-H stretch ~2500–3000 cm1^{-1}) with TGA (decomposition temperature >200°C indicates thermal stability) .

Q. What experimental designs are optimal for studying its biological activity?

Methodological Answer:

  • In vitro assays : Test inhibition of enzymes (e.g., carbonic anhydrase) using UV-Vis kinetics (monitor λ\lambda = 400 nm for product formation). Compare IC50_{50} values with controls .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing methyl groups with halogens) and correlate logP (HPLC-measured) with cytotoxicity .

Theoretical and Computational Questions

Q. How can computational methods predict this compound’s interactions with biomolecules?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to human serum albumin (PDB ID: 1BM0). Analyze binding energy (< -6 kcal/mol) and hydrogen-bond interactions with Lys199 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonate-protein complexes .

Q. What strategies address low solubility in aqueous buffers for in vitro studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO/PBS (v/v) with dynamic light scattering (DLS) to confirm no aggregation .
  • Derivatization : Synthesize a sodium sulfonate salt; confirm solubility improvement via nephelometry (>50 mg/mL) .

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